![molecular formula C28H23BrN4O6 B2666027 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866342-27-0](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be determined using various spectroscopic techniques like NMR, IR, Mass spectrometry, etc.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions of the reaction, and the yield of the product.Molecular Structure Analysis
This involves the use of various spectroscopic techniques to determine the structure of the compound. This can include NMR, IR, UV-Vis, X-ray crystallography, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This can include its melting point, boiling point, solubility, stability, etc.科学的研究の応用
Antitumor and Cytotoxic Applications
Compounds related to N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide have been extensively studied for their antitumor properties. One such compound, CB30865, a quinazolin-4-one antitumor agent, exhibits high growth-inhibitory activity and a unique biochemical characteristic of delayed, non-phase-specific cell-cycle arrest. Efforts to increase its aqueous solubility have led to the synthesis of more water-soluble analogs, some of which showed significantly enhanced cytotoxicity while retaining the novel biochemical characteristics of CB30865 (Bavetsias et al., 2002).
Antibacterial and Antitubercular Activities
Research into quinazolinone analogs has also revealed compounds with notable antibacterial and antitubercular activities. A study on novel series of 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs derived from 3-amino-2-arylquinazolin-4(3H)-one demonstrated good yields and characterized their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Moreover, the compounds were screened for antitubercular activity against Mycobacterium tuberculosis, with some showing promising results (Rao & Subramaniam, 2015).
Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents
Heterocyclic analogs of quinazolinones have been prepared and evaluated as potential antipsychotic agents. These analogs demonstrated potent in vivo activities, suggesting their utility in the development of new therapeutic agents for treating psychosis. The evaluation of these compounds involved both in vitro binding assays to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo assays for their ability to antagonize specific behavioral responses in mice (Norman et al., 1996).
Applications in Solar Energy
Compounds with structural similarities to N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide have been explored for applications beyond pharmaceuticals, such as in improving photoelectric conversion in dye-sensitized solar cells. Research into carboxylated cyanine dyes as sensitizers has shown that co-sensitization can significantly enhance the photoelectrical properties and conversion efficiency of these solar cells (Wu et al., 2009).
Safety And Hazards
This involves studying any safety concerns or hazards associated with the compound. This can include toxicity, flammability, environmental impact, etc.
将来の方向性
This involves looking at potential future research directions. This could include potential uses for the compound, areas of research that need further exploration, etc.
I hope this helps! If you have any other questions, feel free to ask.
特性
CAS番号 |
866342-27-0 |
|---|---|
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
分子式 |
C28H23BrN4O6 |
分子量 |
591.418 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H23BrN4O6/c1-2-11-32-27(36)21-9-4-18(26(35)30-14-17-3-10-23-24(12-17)39-16-38-23)13-22(21)33(28(32)37)15-25(34)31-20-7-5-19(29)6-8-20/h2-10,12-13H,1,11,14-16H2,(H,30,35)(H,31,34) |
InChIキー |
RVYUKTOKCIACIG-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=CC=C(C=C5)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



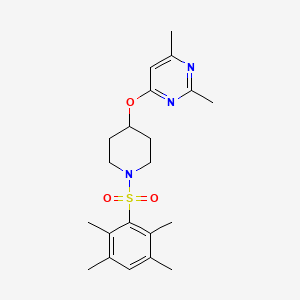
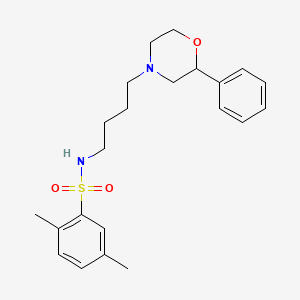
![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2665946.png)
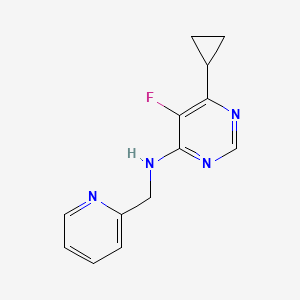
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2665949.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2665950.png)
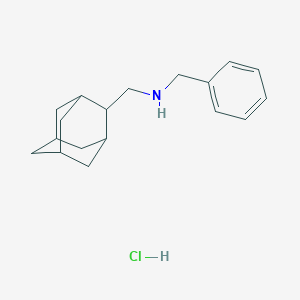
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2665952.png)
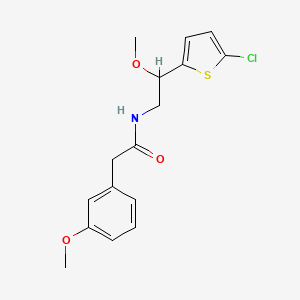
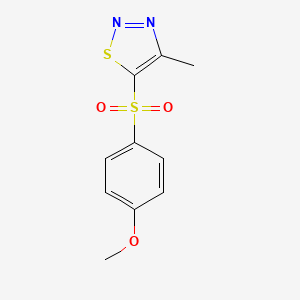
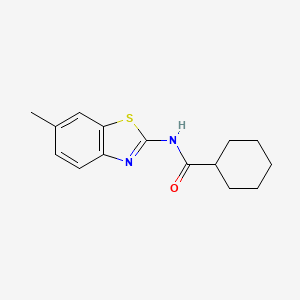
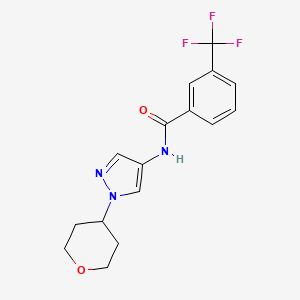
![3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2665962.png)
![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)